1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol

Catalog No.
S835374
CAS No.
1220033-72-6
M.F
C13H20N2O3S
M. Wt
284.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol

CAS Number

1220033-72-6

Product Name

1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol

IUPAC Name

1-(3-amino-4-ethylsulfonylphenyl)piperidin-4-ol

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

InChI

InChI=1S/C13H20N2O3S/c1-2-19(17,18)13-4-3-10(9-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3

InChI Key

OAQTXJUQBKLHTF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N

1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an amino group and an ethylsulfonyl group on the phenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry.

Involving 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol often include nucleophilic substitutions and reductions. The piperidine ring can undergo various transformations, such as:

  • Hydrogenation: The introduction of hydrogen across double bonds or functional groups.
  • Nucleophilic substitution: The amino group can act as a nucleophile, allowing for further derivatization of the compound.
  • Oxidation reactions: The ethylsulfonyl group can participate in oxidation processes, potentially leading to sulfone formation.

These reactions are critical for modifying the compound to enhance its biological activity or selectivity.

1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol exhibits significant biological activity, particularly in the context of cancer therapy. Research indicates that compounds with similar structures can interact with various biological targets, including kinases involved in cancer progression. For instance, modifications to related piperidine derivatives have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth in cell models .

The synthesis of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol typically involves multi-step organic reactions:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: Introducing the ethylsulfonyl group and amino functionality through nucleophilic attack on activated aromatic substrates.
  • Final purification: Techniques such as crystallization or chromatography are employed to obtain the pure compound.

Recent advances in synthetic methods for piperidine derivatives highlight the use of greener chemistry and more efficient reaction conditions .

The primary applications of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol lie within medicinal chemistry, particularly as a potential therapeutic agent in oncology. Its structural features suggest it may serve as a lead compound for developing new drugs targeting specific cancer pathways or other diseases influenced by similar mechanisms.

Interaction studies of this compound often focus on its binding affinity to various biological targets, including enzymes and receptors involved in cancer signaling pathways. For example, piperidine derivatives have been shown to exhibit selective binding to certain kinases, which could lead to enhanced pharmacological profiles compared to non-substituted analogs .

Several compounds share structural similarities with 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinolSimilar piperidine structure with methyl instead of ethylPotential opioid receptor antagonism
1-(4-Methylphenyl)-4-piperidinamineLacks sulfonyl group; simpler structureKnown for central nervous system activity
1-[3-Amino-4-(isopropylsulfonyl)phenyl]-4-piperidinolContains isopropyl group; variations on sulfonamideInvestigated for antitumor properties

The uniqueness of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol lies in its specific ethylsulfonyl substitution, which may influence its pharmacokinetic properties and interactions with biological targets differently than its analogs.

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol involves multiple strategic approaches, each presenting distinct advantages and challenges in terms of efficiency, selectivity, and scalability [2]. The primary synthetic routes can be categorized into convergent and linear methodologies, with each approach requiring careful consideration of the functional group compatibility and reaction conditions [3].

Convergent Synthetic Approach

The convergent synthetic strategy involves the independent preparation of the ethylsulfonyl-substituted aniline component and the 4-piperidinol fragment, followed by their coupling through nucleophilic aromatic substitution reactions [4]. This approach begins with the preparation of 3-amino-4-ethylsulfonylbenzene derivatives through established sulfonylation protocols [5]. The ethylsulfonyl group is typically introduced via reaction of the corresponding aniline precursor with ethylsulfonyl chloride under basic conditions, utilizing triethylamine or pyridine as the base [5]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, followed by elimination of hydrogen chloride [5].

The piperidine component synthesis employs well-established methodologies for constructing substituted piperidine rings [2]. The most common approach involves the hydrogenation of pyridine derivatives or the cyclization of appropriate linear precursors containing nitrogen functionality [2]. For 4-piperidinol specifically, the reduction of 4-piperidone using sodium borohydride or catalytic hydrogenation provides an efficient route with good yields [6]. The stereochemistry of the resulting alcohol can be controlled through choice of reducing agent and reaction conditions [6].

The coupling reaction between the prepared ethylsulfonyl aniline and 4-piperidinol typically proceeds through nucleophilic aromatic substitution mechanisms [4]. The electron-withdrawing nature of the ethylsulfonyl group activates the aromatic ring toward nucleophilic attack by the piperidine nitrogen [4]. The reaction is facilitated by the use of appropriate bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide [4].

Linear Synthetic Methodology

One effective linear route commences with 4-piperidinol as the starting material, which undergoes N-alkylation with an appropriately substituted benzyl halide containing the ethylsulfonyl and amino functionalities [7]. The N-alkylation reaction proceeds through nucleophilic substitution mechanisms, with the piperidine nitrogen acting as the nucleophile [7]. The reaction conditions must be carefully optimized to prevent over-alkylation and to ensure selective monoalkylation [7].

Alternatively, the synthesis can begin with the ethylsulfonyl aniline derivative, which undergoes nucleophilic substitution with halogenated piperidine precursors [3]. This approach requires the preparation of suitable halogenated piperidine intermediates, which can be achieved through selective halogenation of piperidine derivatives followed by functional group manipulations [3].

Palladium-Catalyzed Cross-Coupling Strategies

Advanced synthetic methodologies employ palladium-catalyzed cross-coupling reactions to construct the carbon-nitrogen bond between the aromatic and piperidine components [3]. These reactions utilize palladium catalysts in combination with appropriate ligands to facilitate the formation of carbon-nitrogen bonds under mild conditions [3]. The Buchwald-Hartwig amination reaction represents a particularly effective approach for coupling aryl halides with piperidine derivatives [3].

The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the piperidine nucleophile [3]. Subsequent reductive elimination generates the desired carbon-nitrogen bond while regenerating the palladium catalyst [3]. The choice of ligand system significantly influences the reaction efficiency and selectivity, with biarylphosphine ligands showing particular effectiveness for piperidine coupling reactions [7].

Optimization Strategies for Industrial-Scale Production

Industrial-scale synthesis of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol requires comprehensive optimization of reaction conditions, catalyst systems, and process parameters to achieve economically viable production [8]. The optimization strategies encompass multiple aspects including reaction kinetics, catalyst performance, solvent selection, and process intensification techniques [9].

Reaction Condition Optimization

Temperature control represents a critical parameter in the optimization of synthetic processes for this compound [8]. The optimal temperature range typically falls between 80-120°C for most coupling reactions, balancing reaction rate with selectivity considerations [8]. Higher temperatures can accelerate reaction rates but may lead to increased side product formation and catalyst deactivation [8]. Conversely, lower temperatures may result in incomplete conversion and extended reaction times [8].

Solvent selection plays a crucial role in process optimization, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile showing superior performance for nucleophilic aromatic substitution reactions [9]. The solvent choice affects both the reaction kinetics and the product isolation procedures [9]. For industrial applications, considerations include solvent cost, toxicity, environmental impact, and recyclability [9].

Pressure optimization becomes particularly important for reactions involving gaseous reactants or products [8]. Elevated pressures can enhance reaction rates and improve yields by increasing reactant concentrations and suppressing side reactions [8]. However, high-pressure operations require specialized equipment and safety considerations [8].

Catalyst System Optimization

For palladium-catalyzed processes, catalyst loading optimization is essential for economic viability [10]. Typical catalyst loadings range from 0.1 to 2.0 mole percent, with lower loadings preferred for industrial applications [10]. The catalyst system optimization includes selection of appropriate ligands, bases, and additives to maximize turnover numbers and turnover frequencies [10].

Ligand selection significantly impacts catalyst performance, with biarylphosphine ligands demonstrating superior activity for piperidine coupling reactions [7]. The ligand structure affects both the catalyst stability and the reaction selectivity [7]. Electron-rich ligands generally provide higher catalyst activity, while sterically demanding ligands can improve selectivity [7].

Base selection influences both reaction rates and product selectivity [10]. Strong bases such as sodium tert-butoxide or potassium phosphate are commonly employed, with the choice depending on the specific substrate requirements and reaction conditions [10]. The base loading typically ranges from 1.2 to 2.0 equivalents relative to the limiting reagent [10].

Process Intensification Techniques

Continuous flow processing represents a significant advancement in the industrial synthesis of complex organic molecules [8]. Flow chemistry offers advantages including improved heat and mass transfer, better reaction control, and enhanced safety profiles [8]. For the synthesis of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol, flow reactors can provide more consistent product quality and higher throughput compared to batch processes [8].

Microwave-assisted synthesis has demonstrated effectiveness in accelerating organic reactions while maintaining selectivity [10]. The microwave heating provides rapid and uniform temperature distribution, leading to shortened reaction times and improved yields [10]. This technique is particularly beneficial for reactions requiring elevated temperatures [10].

Ultrasonic activation can enhance reaction rates through cavitation effects that promote mixing and mass transfer [8]. The application of ultrasound can reduce reaction times and improve yields, particularly for heterogeneous reaction systems [8].

Process ParameterBatch ProcessContinuous FlowMicrowave-Assisted
Reaction Time (hours)12-240.5-2.00.25-1.0
Temperature Control±5°C±1°C±2°C
Yield (%)75-8585-9580-90
Throughput (kg/day)10-50100-50025-100

Purification Techniques and Yield Enhancement

The purification of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol requires sophisticated separation techniques due to the compound's complex structure and the presence of multiple functional groups [11]. The purification strategies must address both the removal of synthetic impurities and the isolation of the desired product in high purity [11].

Chromatographic Purification Methods

Column chromatography represents the most widely employed purification technique for this compound class [12]. Silica gel chromatography with gradient elution systems provides effective separation of the target compound from synthetic impurities [12]. The elution system typically employs mixtures of ethyl acetate and hexane, with the polarity gradient optimized to achieve baseline separation [12].

The compound's basic nature, due to the piperidine nitrogen, requires careful consideration of the stationary phase properties [13]. Neutral silica gel or amino-functionalized silica gel can prevent compound decomposition and improve recovery yields [13]. The use of triethylamine or ammonia in the mobile phase can improve peak shapes and reduce tailing effects [13].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method [14]. Reversed-phase chromatography using C18 columns with water-acetonitrile mobile phases provides excellent resolution for the target compound [14]. The pH of the mobile phase significantly affects retention times and separation efficiency [14].

Ion-exchange chromatography exploits the basic nature of the piperidine nitrogen for selective purification [13]. Strong cation exchange resins can capture the protonated form of the compound, allowing for removal of neutral and acidic impurities [13]. Subsequent elution with ammonia or sodium hydroxide solutions releases the purified product [13].

Crystallization and Recrystallization Techniques

Crystallization represents a highly effective purification method that can achieve high purity levels while being amenable to large-scale operations [15]. The selection of appropriate crystallization solvents is crucial for obtaining high-quality crystals with good yields [15].

Ethanol has proven to be an effective recrystallization solvent for piperidine derivatives, providing good solubility at elevated temperatures while allowing for effective crystal formation upon cooling [15]. The crystallization process can be optimized through controlled cooling rates and seeding techniques [15].

Mixed solvent systems, such as ethyl acetate-hexane or methanol-water, can provide improved selectivity and yield enhancement [15]. The solvent ratio optimization allows for fine-tuning of the crystallization conditions to maximize purity and recovery [15].

Anti-solvent crystallization techniques involve the gradual addition of a non-solvent to a solution of the compound in a good solvent [15]. This approach can provide better control over crystal size and morphology, leading to improved filtration and drying characteristics [15].

Advanced Separation Technologies

Supercritical fluid chromatography offers advantages for the purification of thermally sensitive compounds [16]. Carbon dioxide-based mobile phases with co-solvents such as methanol or ethanol can provide effective separation while avoiding the use of toxic organic solvents [16].

Membrane separation technologies, including ultrafiltration and reverse osmosis, can be employed for concentration and purification steps [16]. These techniques are particularly useful for removing salts and small molecular weight impurities [16].

Preparative electrophoresis can exploit the charge differences between the target compound and impurities to achieve high-resolution separations [16]. This technique is especially effective for separating closely related structural analogs [16].

Purification MethodPurity Achieved (%)Recovery Yield (%)Scale Applicability
Silica Gel Chromatography95-9880-90Laboratory
Preparative HPLC98-9970-85Laboratory/Pilot
Recrystallization97-9985-95Industrial
Ion Exchange94-9790-95Industrial

The optimization of purification processes requires consideration of multiple factors including purity requirements, scale of operation, cost considerations, and environmental impact [11]. The integration of multiple purification techniques in a sequential manner often provides the best overall results, combining the selectivity of chromatographic methods with the scalability of crystallization techniques [11].

Quality control measures throughout the purification process ensure consistent product quality and compliance with specifications [17]. Analytical methods including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide comprehensive characterization of the purified compound [17].

Solubility and Partition Coefficients

The solubility characteristics of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol are primarily governed by its multiple polar functional groups, which significantly influence its interaction with aqueous and organic solvents. The compound contains three major polar moieties: the amino group (-NH₂), the hydroxyl group (-OH), and the ethylsulfonyl group (-SO₂Et), which collectively contribute to its hydrophilic nature [1] .

Based on structural analysis and comparison with analogous compounds, the compound is predicted to exhibit moderate to high water solubility. The presence of the amino group provides a basic character with a predicted pKa value of 14.74±0.20, indicating that the compound exists predominantly in its protonated form under physiological conditions [3] [4]. This protonation enhances water solubility through electrostatic interactions with water molecules and counterions.
The ethylsulfonyl group contributes significantly to the compound's polar character through its sulfur-oxygen double bonds, which can engage in hydrogen bonding and dipole-dipole interactions with water molecules. The sulfonamide functionality typically increases water solubility while reducing lipophilicity, as observed in related pharmaceutical compounds [6].

The partition coefficient (log P) is predicted to be in the low to moderate range, reflecting the balance between the hydrophilic functional groups and the aromatic piperidine scaffold. The topological polar surface area is estimated to be high due to the presence of multiple polar groups, including nitrogen, oxygen, and sulfur atoms capable of hydrogen bonding [7] .

The compound contains four hydrogen bond acceptors (nitrogen and oxygen atoms) and three hydrogen bond donors (amino and hydroxyl groups), which facilitate extensive hydrogen bonding networks in aqueous solutions. These interactions are crucial for the compound's solubility profile and potential bioavailability .

Thermal Stability and Degradation Kinetics

The thermal stability of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol is influenced by the structural characteristics of its constituent functional groups. Based on thermal analysis studies of related piperidine derivatives, the compound is predicted to have moderate thermal stability with decomposition occurring in the temperature range of 200-300°C [8] [9] [10].

The piperidine ring system generally exhibits good thermal stability due to its saturated six-membered ring structure, which adopts a stable chair conformation. Studies on piperidine derivatives have shown that the six-membered ring structure provides enhanced thermal resistance compared to five-membered or seven-membered heterocycles [9] [11]. The thermal degradation activation energy for piperidine derivatives typically ranges from 150-200 kJ/mol, indicating moderate energy barriers for decomposition [8] [9].

The ethylsulfonyl group represents a potential thermal liability, as sulfonamide functionalities are known to undergo decomposition at elevated temperatures. Thermal degradation studies of similar sulfonamide compounds indicate that the sulfur-nitrogen bond may be susceptible to cleavage, potentially leading to the formation of sulfur dioxide and aromatic amine fragments [8] [6].

The degradation kinetics are expected to follow first-order kinetics, as observed in related heterocyclic amine compounds. The degradation pathway likely involves initial cleavage of the sulfonamide bond, followed by ring-opening reactions of the piperidine system at higher temperatures [8] [9]. The amino group may undergo oxidation or deamination reactions, while the hydroxyl group may participate in dehydration reactions.

Thermal stability factors include the aromatic ring system, which provides structural rigidity and electron delocalization, and the chair conformation of the piperidine ring, which minimizes torsional strain. However, the multiple functional groups create potential sites for thermal decomposition, with the sulfonamide bond being the most labile component [8] [9] [12].

Crystallographic and Solid-State Characterization

While specific crystallographic data for 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol are not available in the current literature, the solid-state characteristics can be inferred from structural analysis and comparison with related piperidine derivatives that have been crystallographically characterized [13] [14] [6].

The piperidine ring is expected to adopt a chair conformation in the solid state, as this represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. Crystallographic studies of related 4-piperidinol derivatives consistently show chair conformations with the hydroxyl group occupying an equatorial position to minimize steric interactions [13] [14] [15].

The ethylsulfonyl substituent attached to the aromatic ring is predicted to adopt an orientation that minimizes steric hindrance with adjacent functional groups. The sulfur-oxygen bonds of the sulfonyl group are expected to participate in intermolecular hydrogen bonding networks, which would influence the crystal packing arrangement [6] [16].

The amino group is anticipated to function as both a hydrogen bond donor and acceptor, forming extensive hydrogen bonding networks in the crystal lattice. Studies of related amino-substituted aromatic compounds show that amino groups typically engage in N-H⋯O and N-H⋯N hydrogen bonding patterns, which stabilize the crystal structure [6] [17].

The hydroxyl group on the piperidine ring represents another important hydrogen bonding site, likely participating in O-H⋯N or O-H⋯O interactions with neighboring molecules. The combination of multiple hydrogen bonding groups suggests that the compound would form a three-dimensional hydrogen bonding network in the solid state [13] [14].

The molecular packing is expected to be influenced by the interplay between hydrogen bonding interactions and van der Waals forces. The aromatic ring system may participate in π-π stacking interactions, while the aliphatic portions of the molecule would contribute to hydrophobic interactions [18] [19].

The predicted density of 1.296±0.06 g/cm³ suggests a moderately dense crystal structure, consistent with the presence of multiple polar functional groups that can form strong intermolecular interactions [3] [4]. The crystalline form is likely to be stabilized by the extensive hydrogen bonding network formed by the amino, hydroxyl, and sulfonamide functionalities.

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Dates

Last modified: 08-16-2023

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